Product packaging for N-Hydroxy-3,4-methylenedioxyamphetamine(Cat. No.:CAS No. 114562-59-3)

N-Hydroxy-3,4-methylenedioxyamphetamine

Cat. No.: B037754
CAS No.: 114562-59-3
M. Wt: 195.21 g/mol
InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N

Description

Historical Context of Methylenedioxyamphetamine Derivatives in Research

The scientific investigation of methylenedioxyamphetamine derivatives dates back to the early 20th century. 3,4-Methylenedioxyamphetamine (MDA) was first synthesized in 1910 by Carl Mannich and W. Jacobsohn. wikipedia.org Its pharmacological properties were not assessed in animals until 1939. Shortly after MDA's initial synthesis, 3,4-methylenedioxymethamphetamine (MDMA) was synthesized by Anton Köllisch and patented in 1914 by the German pharmaceutical company Merck, originally as an intermediate compound in the synthesis of other substances. nih.govresearchgate.net

Initial human trials for MDA commenced in 1941, exploring potential therapeutic applications. wikipedia.org In the 1950s, the United States Army conducted studies on MDMA to evaluate the toxicity of mescaline analogues, concluding that MDMA was less toxic than MDA in animal models. benthamopen.com Before their classification as controlled substances, both MDA and MDMA were utilized by some psychiatrists and therapists as adjuncts to psychotherapy. researchgate.net This period saw the emergence of terms like "entactogen" to describe the unique effects of these compounds. benthamopen.com The primary routes for the synthesis of racemic MDMA typically begin with safrole or piperonal. nih.gov The metabolism of MDMA is complex, involving two primary pathways: O-demethylenation and N-demethylation, the latter of which leads to the formation of MDA. nih.govmdpi.com

N-Hydroxy-3,4-methylenedioxyamphetamine as a Distinct Subject of Academic Inquiry

This compound (N-OH MDA) is the N-hydroxy homologue of MDA and was first synthesized and assayed by Alexander Shulgin. wikipedia.org As a distinct chemical compound, it has been the subject of specific analytical and metabolic research. It is recognized as an analogue of MDA and a metabolite of N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH MDMA). researchgate.netcaymanchem.com

Scientific inquiry has established that N-OH MDA is unstable under certain conditions. It is known to be unstable at high temperatures, where it can decompose to MDA and the oxime of 3,4-methylenedioxyphenyl-2-propanone. researchgate.net Furthermore, similar to its N-methylated counterpart N-OH MDMA, it is presumed to degrade in neutral-to-basic aqueous solutions. nih.gov Research has also focused on its chromatographic properties for analytical purposes. Studies have detailed its separation using reversed-phase high-performance liquid chromatography (HPLC) on C8 and C18 stationary phases. researchgate.net

In metabolic studies involving rats, N-OH MDA has been shown to be rapidly biotransformed. When incubated with rat liver slices, approximately 85% of N-OH MDA was converted to MDA within two hours. researchgate.net Intravenous administration in rats also demonstrated a rapid conversion to MDA, which appeared in plasma with a half-life of 1.68 ± 0.29 hours after N-OH MDA dosing. researchgate.net

Current Research Landscape and Gaps in Understanding N-OH MDA

The current research landscape for N-OH MDA is primarily centered on its role as a metabolite and its own metabolic fate. Its appearance in illicit drug markets as an N-hydroxy analogue of MDMA has prompted the development of analytical methods for its detection in biological samples. researchgate.netnih.gov Some pharmacological data exists, particularly concerning its interaction with monoamine transporters. One study found that N-OH MDA inhibits the reuptake of noradrenaline more effectively than serotonin (B10506). caymanchem.com

However, significant gaps remain in the scientific understanding of N-OH MDA. There is a notable scarcity of comprehensive data on its metabolic and pharmacological properties. researchgate.net While its primary conversion to MDA in rats is documented, other potential metabolic pathways and the full spectrum of its biological activities are not well-characterized. researchgate.net A 1989 study by Glennon and Misenheimer investigated its stimulus properties in rats trained to discriminate MDMA, indicating some early-stage behavioral research, but a thorough pharmacological profile is lacking. nih.gov The majority of research on related compounds has focused on MDMA and its primary metabolites, leaving N-hydroxy analogues like N-OH MDA comparatively understudied. nih.gov

Scope and Objectives of the Academic Investigation

A focused academic investigation into N-OH MDA would aim to address the identified gaps in the current body of knowledge. The primary scope would be to conduct a comprehensive characterization of the compound's chemical, metabolic, and pharmacological profiles.

The objectives of such an investigation would include:

Chemical Stability and Degradation: To systematically investigate the stability of N-OH MDA under various pH and temperature conditions and to fully characterize its degradation products.

Metabolic Profiling: To conduct in-depth in vitro and in vivo metabolic studies in various animal models to identify all major and minor metabolites beyond MDA and to elucidate the specific enzymes involved in its biotransformation.

Pharmacodynamics: To determine the binding affinities and functional activities of N-OH MDA at a wide range of neuronal receptors and transporters, expanding upon the initial findings related to noradrenaline and serotonin reuptake inhibition.

This structured investigation would provide a foundational understanding of N-OH MDA, allowing for a more complete picture of the pharmacology of methylenedioxyamphetamine derivatives.

Data Tables

Table 1: Chemical Properties of this compound (N-OH MDA)

PropertyValueSource
IUPAC Name 1-(1,3-Benzodioxol-5-yl)-N-hydroxypropan-2-amine wikipedia.org
Molecular Formula C₁₀H₁₃NO₃ wikipedia.orgnih.gov
Molar Mass 195.218 g·mol⁻¹ wikipedia.org
CAS Number 74698-47-8 wikipedia.org

Table 2: In Vitro Monoamine Reuptake Inhibition

CompoundTargetIC₅₀ (μM)Source
N-hydroxy MDA Noradrenaline87.8 caymanchem.com
N-hydroxy MDA Serotonin215 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B037754 N-Hydroxy-3,4-methylenedioxyamphetamine CAS No. 114562-59-3

Properties

CAS No.

114562-59-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3

InChI Key

FNDCTJYFKOQGTL-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NO

Pictograms

Irritant

Synonyms

N-hydroxy MDA
N-hydroxy methylenedioxyamphetamine
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride
N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer
N-hydroxy-3,4-methylenedioxyamphetamine
N-OH-MDA

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Characterization

Established Synthetic Methodologies for N-Hydroxy-3,4-methylenedioxyamphetamine

The creation of N-OH MDA for research purposes relies on well-documented synthetic routes.

The synthesis of N-OH MDA, the N-hydroxy homologue of 3,4-methylenedioxyamphetamine (MDA), was first described by Alexander Shulgin. wikipedia.org A common precursor for this synthesis is 3,4-methylenedioxyphenyl-2-propanone, which can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. Subsequent reduction of this oxime yields N-OH MDA. Another significant precursor is 3,4-methylenedioxyamphetamine (MDA) itself, which can undergo N-hydroxylation. wikipedia.orgnih.gov

Key precursors and their roles in the synthesis of related compounds are outlined below:

Safrole: Can be converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through Wacker oxidation. nih.gov

Piperonal: Can be reacted with nitroethane in a Henry reaction to form a nitrostyrene (B7858105) intermediate, which is then converted to MDP2P. nih.gov

3,4-methylenedioxyamphetamine (MDA): Can be N-hydroxylated to yield N-OH MDA. nih.gov It can also be converted to MDMA through the formation of a carbamate (B1207046) or formamide, followed by reduction with lithium aluminum hydride. nih.gov

Reaction optimization is crucial for maximizing yield and purity. This includes controlling temperature, reaction time, and the specific reagents used for steps like reduction or amination.

Following synthesis, the isolation and purification of N-OH MDA are critical. Standard laboratory techniques are employed to separate the target compound from unreacted precursors and byproducts.

Commonly used techniques include:

Solid-phase extraction (SPE): This method is effective for extracting N-OH MDA and its metabolites from biological samples like urine. oup.com Mixed-mode SPE cartridges can be particularly useful. oup.com

Liquid-liquid extraction: This technique can be used to separate the compound from the reaction mixture. For instance, after neutralization of the reaction mixture, the product can be extracted with an organic solvent like chloroform (B151607). google.com The efficiency of this extraction can be improved by adding L-ascorbic acid to a basic buffer solution, which enhances the recovery of N-OH MDA. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis of N-OH MDA. researchgate.netnih.gov

Enantioselective Synthesis Approaches for N-OH MDA Stereoisomers

N-OH MDA has a stereocenter, meaning it exists as two enantiomers, (R)- and (S)-N-OH MDA. The synthesis of individual enantiomers is important for studying their distinct biological activities. Enantioselective synthesis of the related compound MDMA has been achieved through several methods, which could potentially be adapted for N-OH MDA. nih.govacs.org

One approach involves using a chiral auxiliary, such as (S)-α-methylbenzylamine, in a reductive amination reaction. nih.gov Another method utilizes Ellman's sulfinamide for diastereoselective reductive sulfonamidation. publish.csiro.au A third strategy involves the ring-opening of a chiral aziridine (B145994) derived from an amino acid like (S)-alanine. nih.govresearchgate.net

Derivatization Strategies for Analytical and Mechanistic Probes

Derivatization is often employed to improve the analytical properties of N-OH MDA, especially for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com The N-hydroxy group can be reactive and thermally unstable, making direct analysis challenging. researchgate.net

Common derivatization techniques include:

Acylation: Using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to create more stable and volatile derivatives suitable for GC-MS. nih.govojp.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis.

Chiral Derivatization: Reagents like (R)-MTPCl (Mosher's reagent) can be used to create diastereomers that can be separated by chromatography, allowing for the analysis of individual enantiomers. nih.gov

These derivatized forms can serve as probes to study the compound's interactions and mechanisms in biological systems.

Chemical Stability of N-OH MDA in Aqueous and Biological Milieus

The stability of N-OH MDA is a critical consideration for its analysis and in understanding its biological fate.

Aqueous Stability: N-OH MDA is known to be unstable in neutral to basic aqueous solutions. nih.govresearchgate.net Its degradation is pH-dependent, with a half-life of 49.8 hours at pH 7.0, which decreases to 2.57 hours at pH 10.0. researchgate.net The degradation can be inhibited by the addition of antioxidants like L-ascorbic acid, suggesting that reactive oxygen species are involved in the process. nih.gov

Biological Stability: In biological matrices, N-OH MDA can be metabolized. nih.gov For instance, it has been shown to be metabolized to MDA in rats. nih.gov Due to its instability, care must be taken during the analysis of biological samples to prevent its degradation, often by avoiding alkaline conditions. nih.govresearchgate.net

Metabolic Pathways and Biotransformation Studies

Primary Metabolic Pathways in Preclinical Models

The metabolism of N-OH MDA in preclinical models, particularly in rats, is characterized by rapid and extensive biotransformation. The initial and most significant metabolic step is the conversion back to its parent amine, 3,4-Methylenedioxyamphetamine (MDA), which then enters its own well-documented metabolic pathways.

N-Dehydroxylation to 3,4-Methylenedioxyamphetamine (MDA)

The principal metabolic pathway for N-OH MDA is its reduction to MDA. Studies utilizing rat liver slices have demonstrated the rapid and efficient nature of this conversion, with approximately 85% of N-OH MDA being biotransformed into MDA over a two-hour period. nih.gov In vivo pharmacokinetic studies in rats further corroborate these findings, showing a very short half-life for intravenously administered N-OH MDA (0.86 ± 0.12 minutes) and the swift appearance of MDA in plasma, which reaches peak concentrations within 8 minutes. nih.gov These studies collectively establish that N-dehydroxylation is the predominant initial metabolic fate of N-OH MDA in rats. nih.govresearchgate.net Further research on the N-methylated analog, N-hydroxy-MDMA, also showed that the majority of the compound is excreted in rat urine as MDMA and MDA, reinforcing the significance of the N-dehydroxylation pathway. researchgate.net

Methylenedioxy Ring Cleavage and O-Demethylation Products

Once N-OH MDA is converted to MDA, it is subjected to Phase I metabolic reactions, most notably the cleavage of the methylenedioxy ring. nih.gov This crucial step, known as demethylenation, is mediated by cytochrome P450 enzymes and results in the formation of catecholamine metabolites. nih.govresearchgate.net The primary product of MDA demethylenation is 3,4-dihydroxyamphetamine (DHA), also referred to as alpha-methyldopamine (B1210744) (α-MeDA). nih.govoup.com These catechol products are chemically reactive and serve as substrates for subsequent Phase II conjugation reactions. researchgate.net

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following the formation of reactive metabolites via Phase I pathways, N-OH MDA and its downstream products undergo Phase II conjugation reactions, which typically increase water solubility and facilitate excretion. There is evidence for N-glucuronidation of N-hydroxylated amphetamines. who.int Specifically for the related compound N-hydroxy-MDMA, studies have shown that the N-hydroxylated forms are primarily excreted as glucuronide conjugates. researchgate.net

The catechol metabolites of MDA, such as α-MeDA, are extensively conjugated. researchgate.net These conjugation reactions include methylation, sulfation, and glucuronidation. researchgate.netgmpua.com Furthermore, the catecholamines can be oxidized to highly reactive ortho-quinones, which can then be detoxified through conjugation with glutathione (B108866) (GSH). researchgate.net

Metabolite Precursor Metabolic Pathway Key Finding Reference
3,4-Methylenedioxyamphetamine (MDA)N-OH MDAN-Dehydroxylation (Reduction)Primary and rapid metabolic pathway in rats. nih.gov
3,4-Dihydroxyamphetamine (α-MeDA)MDAMethylenedioxy Ring Cleavage (O-Demethylenation)Major catechol metabolite formed from MDA. nih.govresearchgate.net
Glucuronide ConjugatesN-OH MDA, α-MeDAGlucuronidationN-hydroxylated forms are excreted as glucuronides; catechols also undergo glucuronidation. researchgate.netresearchgate.net
Sulfate (B86663) Conjugatesα-MeDASulfationCatechol metabolites are conjugated with sulfate. researchgate.net
Glutathione (GSH) Conjugatesα-MeDA (via ortho-quinone)Glutathione ConjugationReactive ortho-quinone metabolites are conjugated with GSH. researchgate.net

Enzymatic Systems Involved in N-OH MDA Metabolism

The biotransformation of N-OH MDA is facilitated by a range of enzymatic systems. Phase I reactions are predominantly mediated by cytochrome P450 isoenzymes, while Phase II conjugations involve transferase enzymes like COMT, UGTs, and SULTs.

Role of Cytochrome P450 Isoenzymes (CYPs) in Phase I Metabolism

The enzymatic systems responsible for the initial N-dehydroxylation of N-OH MDA involve a reductive process. While the specific enzymes for N-OH MDA have not been fully elucidated, research on other aliphatic hydroxylamines suggests the involvement of a system requiring a cytochrome P450 enzyme (specifically, a reductase), cytochrome b5, and NADH-cytochrome b5-reductase to reduce N-hydroxylated metabolites back to their parent amines. nih.gov

The subsequent metabolism of the primary metabolite, MDA, is well-characterized and involves several CYP450 isoenzymes. The critical step of O-demethylenation of the methylenedioxy ring of MDA to form the catechol metabolite α-MeDA is primarily catalyzed by CYP2D6. researchgate.netnih.gov Other isoforms, including CYP3A4 and CYP1A2, also contribute to this metabolic pathway. oup.comnih.gov

Contribution of Other Enzymes in Phase II Metabolism (e.g., COMT)

Phase II metabolism of the catechol products derived from N-OH MDA involves several important enzymes. Catechol-O-methyltransferase (COMT) plays a pivotal role by catalyzing the O-methylation of catechol metabolites like α-MeDA. researchgate.net This reaction is a significant detoxification step, as it converts the reactive catechols into more stable methoxy (B1213986) metabolites.

In addition to methylation by COMT, the catechol metabolites are also substrates for sulfotransferases (SULTs), which catalyze sulfation, and UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. researchgate.netgmpua.com These conjugation reactions further enhance the water solubility of the metabolites, preparing them for elimination from the body. For instance, UGT2B15 has been identified as a key enzyme in the glucuronidation of downstream metabolites of MDMA. niph.go.jp

Enzyme Family Specific Enzyme(s) Metabolic Reaction Substrate(s) Reference
Cytochrome P450 (CYP)CYP Reductase System (postulated)N-Dehydroxylation (Reduction)N-OH MDA nih.gov
Cytochrome P450 (CYP)CYP2D6, CYP3A4, CYP1A2O-DemethylenationMDA researchgate.netoup.comnih.gov
MethyltransferasesCatechol-O-methyltransferase (COMT)O-Methylationα-MeDA (catechol metabolite) researchgate.net
Sulfotransferases (SULTs)Various SULTsSulfationα-MeDA (catechol metabolite) researchgate.netgmpua.com
UDP-glucuronosyltransferases (UGTs)UGT2B15 (among others)GlucuronidationN-OH MDA, α-MeDA researchgate.netresearchgate.netniph.go.jp

In Vitro Metabolic Investigations

In vitro studies, using isolated biological systems, provide a foundational understanding of how N-OH MDA is metabolized, primarily within the liver. These models allow for the controlled study of metabolic processes by isolating specific liver components.

Hepatic Microsomal and Liver Slice Incubation Models

One of the key in vitro methods for studying drug metabolism involves the use of liver slices, which maintain the cellular architecture and interplay between different enzyme systems. Studies utilizing rat liver slices have been instrumental in elucidating the primary metabolic fate of N-OH MDA. nih.gov

In these experiments, N-OH MDA was incubated with rat liver slices, and its conversion was monitored over time. The research demonstrated a rapid biotransformation of N-OH MDA primarily into its main metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.gov Within a two-hour incubation period, a significant portion of N-OH MDA was converted. nih.gov The disappearance of the parent compound followed apparent first-order kinetics. nih.gov Notably, these liver slice experiments did not detect other major metabolites, indicating that the reduction to MDA is the principal metabolic route in this model. nih.gov

The table below summarizes the key findings from the rat liver slice incubation study.

ParameterValue
Initial N-OH MDA Concentration16 µg/mL
Observation Period2 hours
Apparent Half-life (t½) of N-OH MDA36.3 ± 8.4 minutes
Biotransformation to MDA (at 2 hours)~85%

Isolated Hepatocyte Systems

Isolated hepatocytes, which are individual liver cells, serve as another vital in vitro model for metabolic studies. They contain a full complement of both phase I and phase II metabolic enzymes. While studies on related compounds like 3,4-methylenedioxymethamphetamine (MDMA) have utilized cryopreserved human hepatocytes to identify metabolites, specific research focusing on the metabolism of N-OH MDA in isolated hepatocyte systems is not extensively documented in the current scientific literature. nih.gov

However, research on the metabolism of other N-hydroxylated compounds in hepatocytes has shown that these cells are capable of catalyzing the reduction of N-hydroxy groups. nih.gov This reduction is often carried out by microsomal enzyme systems within the hepatocytes. nih.gov This suggests that a similar mechanism could be responsible for the conversion of N-OH MDA to MDA, although direct experimental evidence in hepatocytes for N-OH MDA specifically is pending.

Recombinant Enzyme Characterization of Metabolic Steps

To identify the specific enzymes responsible for a particular metabolic step, researchers use recombinant enzymes, which are individual drug-metabolizing enzymes produced in a laboratory setting. This approach allows for the precise determination of which enzyme (e.g., a specific cytochrome P450 isozyme) catalyzes a reaction.

The biotransformation of N-OH MDA to MDA is chemically a reduction reaction (N-dehydroxylation). To date, specific studies employing recombinant enzymes to definitively identify the enzyme(s) responsible for the reduction of N-OH MDA have not been reported. The metabolism of the parent compound, MDMA, is known to be mediated by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP1A2. tandfonline.com Furthermore, studies on the reduction of other N-hydroxy compounds have implicated microsomal NADH-dependent systems and NADPH-cytochrome P450 reductase. nih.gov This suggests that the cytochrome P450 system is likely involved in the reduction of N-OH MDA, but the specific isoenzymes have yet to be characterized.

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models, particularly rats, provide critical data on how a compound is metabolized and eliminated under physiological conditions. These studies confirm and expand upon the findings from in vitro models.

Identification and Quantification of Circulating Metabolites

Pharmacokinetic studies in rats following intravenous administration of N-OH MDA have demonstrated its extremely rapid clearance from the bloodstream and its swift conversion to MDA. nih.gov Upon entering circulation, N-OH MDA is quickly metabolized, resulting in a very short plasma half-life. nih.gov

The primary and essentially sole metabolite detected in significant concentrations in the plasma is MDA. nih.gov This in vivo finding strongly corroborates the in vitro data, confirming that the reduction to MDA is the major metabolic event. nih.gov The resulting MDA has a longer plasma half-life compared to its precursor, N-OH MDA. nih.gov

The following table presents the pharmacokinetic parameters of N-OH MDA and its metabolite MDA in rats following a 15 mg/kg intravenous dose of N-OH MDA. nih.gov

ParameterN-OH MDAMDA (from N-OH MDA)
Plasma Half-life (t½)0.86 ± 0.12 min1.68 ± 0.29 hours
Peak Plasma Concentration (Tmax)-8 min
Total Body Clearance9.09 ± 2.06 L/hr/kg-
Volume of Distribution0.184 ± 0.022 L/kg-

Excretion Profiles of N-OH MDA and Its Metabolites

The analysis of excretion products, primarily in urine, provides a final account of how a compound and its metabolites are eliminated from the body. Studies on the closely related compound N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH MDMA) in rats offer significant insight into the excretion profile relevant to N-OH MDA. nih.gov

Following administration, the parent compound disappears rapidly from the urine. nih.gov The major metabolites excreted in urine are MDMA and MDA. nih.gov A significant finding is that the N-hydroxylated metabolites, including N-OH MDA, are largely excreted as glucuronide conjugates. nih.gov This conjugation is a phase II metabolic process that increases the water solubility of the metabolites, facilitating their renal excretion. After enzymatic treatment to break these conjugates (hydrolysis), the total amount of N-hydroxylated metabolites recovered is relatively small, accounting for about 1.1% of the administered dose of N-OH MDMA. nih.gov In studies specific to N-OH MDA, no other major metabolites were detected in urine samples, reinforcing MDA as the principal metabolic product. nih.gov

Comparative Metabolism Across Animal Species (e.g., Rats, Mice)

Studies comparing the metabolism of 3,4-methylenedioxymethamphetamine (MDMA), the parent compound of N-Hydroxy-MDMA, in rats and mice show a generally similar pattern of biotransformation, though with notable pharmacokinetic differences. In both species, the primary metabolic pathways involve N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to catecholamine metabolites. utah.edunih.gov

Research has demonstrated that MDA is the major metabolite in both rats and mice, followed by 4-hydroxy-3-methoxymethamphetamine (HMMA) and 3,4-dihydroxymethamphetamine (HHMA). nih.gov Despite these similarities in the metabolic profile, the rate of elimination differs, with mice eliminating MDMA more rapidly than rats. nih.gov

A study specifically investigating the metabolism and disposition of N-hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) in rats found that it is rapidly converted to MDA. nih.gov In vitro experiments using rat liver slices showed that approximately 85% of N-OH MDA was biotransformed into MDA within two hours. nih.gov Intravenous administration to rats confirmed this rapid conversion, with N-OH MDA having a very short half-life of approximately 0.86 minutes. nih.gov Plasma concentrations of MDA peaked at 8 minutes following the administration of N-OH MDA. nih.gov

The following table summarizes the comparative metabolism of MDMA in rats and mice based on peak plasma concentrations after a single oral dose.

Table 1: Comparative Peak Plasma Concentrations (Cmax) of MDMA and its Metabolites in Rats and Mice
CompoundRat Cmax (ng/mL)Mouse Cmax (ng/mL)
MDMAData not specifiedData not specified
MDAMajor MetaboliteMajor Metabolite
HMMASecond-most abundantSecond-most abundant
HHMAThird-most abundantThird-most abundant

Data derived from studies on MDMA metabolism in rats and mice. The values represent the mean ± S.E.M. (n=9) and are based on peak plasma concentrations (Cmax) and areas under the curve (AUC) after a single oral dose. nih.gov

Metabolic Interactions with Related Amphetamine Derivatives

The metabolism of MDMA and its derivatives, including N-Hydroxy-MDMA, can be significantly influenced by the co-administration of other related amphetamine derivatives due to competition for the same metabolic enzymes. The cytochrome P450 (CYP) enzyme system, particularly the isoform CYP2D6, plays a crucial role in the metabolism of many amphetamines. nih.govnih.gov

Research has shown a direct metabolic interaction between MDMA and methamphetamine (MA). nih.gov Because both substances are substrates for CYP2D6, they mutually inhibit the metabolism of one another. nih.gov In vitro studies using human metabolic enzymes confirmed that both MDMA and MA inhibited the production of their primary metabolites when incubated together. nih.gov

This interaction was also observed in vivo in rats. When MDMA and MA were co-administered intravenously, the plasma concentrations of both parent drugs were higher than when each drug was administered alone. nih.gov This suggests that the metabolic inhibition leads to reduced clearance and consequently, increased systemic exposure to both compounds. nih.gov This type of interaction is significant as it can potentially enhance the effects and toxicity of each substance when taken concurrently. nih.gov

The table below details the results of in vivo studies in rats, showing the effect of co-administration on the plasma concentrations of MDMA and methamphetamine.

Table 2: Effects of Co-Administration on Plasma Concentrations of MDMA and Methamphetamine in Rats
Administered Drug(s)Observed Plasma ConcentrationInterpretation
MDMA aloneBaselineNormal metabolic clearance
Methamphetamine aloneBaselineNormal metabolic clearance
MDMA + MethamphetamineHigher for both drugsMutual inhibition of metabolism

This table summarizes the findings that co-administration of MDMA and methamphetamine leads to elevated plasma concentrations of both substances, implying a competitive interaction at the metabolic enzyme level. nih.gov

Pharmacological Mechanisms of Action Preclinical

Modulation of Monoamine Transporters

MDOH influences the activity of transporters responsible for the reuptake of key neurotransmitters: serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).

N-Hydroxy-MDMA demonstrates a notable interaction with the serotonin transporter (SERT). Research indicates that it acts as an inhibitor of serotonin reuptake. caymanchem.com Specifically, hydroxylation of the primary amine in the amphetamine structure, as seen in MDOH, significantly diminishes its affinity for SERT compared to its parent compound, 3,4-methylenedioxymethamphetamine (MDMA). nih.gov One study reported an IC₅₀ value of 215 μM for N-hydroxy-MDA's inhibition of serotonin reuptake, indicating a lower potency in this regard. caymanchem.com While MDMA is known to both inhibit reuptake and promote the release of serotonin, the primary preclinical data available for MDOH focuses on its inhibitory effects at the transporter. nih.govnih.govyoutube.com

Similar to its effects on SERT, MDOH also interacts with the norepinephrine transporter (NET). It has been shown to inhibit the reuptake of norepinephrine with an IC₅₀ value of 87.8 μM, suggesting a greater potency for NET inhibition compared to SERT inhibition. caymanchem.com The replacement of the methyl group on the primary amine with a hydroxyl group in MDOH leads to a roughly 13-fold decrease in its inhibitory potency at NET when compared to MDMA. nih.gov Preclinical studies have established that MDMA and its analogues can inhibit norepinephrine reuptake and stimulate its release. nih.gov

The interaction of N-Hydroxy-MDMA with the dopamine transporter (DAT) is also a component of its pharmacological profile. While specific IC₅₀ values for MDOH at DAT are not as readily available in the provided search results, the broader class of amphetamines, including MDMA, are known to inhibit dopamine reuptake and induce its release. nih.govyoutube.com The structural modification in MDOH, specifically the N-hydroxy group, generally leads to a weaker inhibitory effect at monoamine transporters compared to MDMA. nih.gov

Inhibitory Potency of N-Hydroxy-MDA at Monoamine Transporters

Transporter IC₅₀ (μM)
Norepinephrine Transporter (NET) 87.8

This table displays the half-maximal inhibitory concentration (IC₅₀) of N-Hydroxy-MDA for the norepinephrine and serotonin transporters. A lower IC₅₀ value indicates a higher potency of inhibition. Data from Cayman Chemical. caymanchem.com

Direct Receptor Binding and Functional Activity

Beyond its effects on monoamine transporters, MDOH also exhibits direct interactions with various neurotransmitter receptors.

The parent compound, MDMA, has been shown to have affinity for several serotonergic receptor subtypes. For instance, MDMA binds to 5-HT2A receptors, and this interaction is thought to contribute to some of its behavioral effects. nih.govnih.gov Studies on MDMA have also investigated its affinity for 5-HT1A receptors. jneurosci.orgnih.gov While direct binding data for N-Hydroxy-MDMA at these specific receptor subtypes is limited in the provided search results, the pharmacological activity of its parent compounds suggests that it may also interact with these receptors. The functional consequence of such binding, whether agonistic or antagonistic, is a key area of ongoing research for related compounds. jneurosci.org

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

There is a notable lack of specific data detailing the binding affinities or functional activities of N-Hydroxy-3,4-methylenedioxyamphetamine at dopamine D1 and D2 receptor subtypes. While it is listed as a dopaminergic drug in some contexts, quantitative data from receptor binding assays (such as Kᵢ values) or functional studies that would clarify its profile as an agonist or antagonist at these specific receptors are not present in the available scientific literature. wikipedia.org Research on the structurally similar compound 3,4-Methylenedioxymethamphetamine (MDMA) has shown that its direct activity at dopamine receptors is generally weaker than its potent effects on monoamine transporters. maps.org One review suggests that due to its structural similarity to MDMA, MDOH likely acts as a substrate and inhibitor for the dopamine transporter, which points to an indirect dopaminergic mechanism rather than direct receptor interaction. aaem.pl

Trace Amine-Associated Receptor 1 (TAAR1) Activation

The interaction of this compound with the Trace Amine-Associated Receptor 1 (TAAR1) is an area requiring further investigation. While studies have indicated that various analogs of MDA can interact with TAAR1, specific data quantifying the binding affinity or functional efficacy of MDOH at this receptor are not currently available. researchgate.net TAAR1 is recognized as a key target for many amphetamine-like substances, mediating some of their neurochemical and behavioral effects. researchgate.net However, without direct experimental evidence, the role of TAAR1 in the pharmacological profile of MDOH remains speculative.

Sigma-1 Receptor Ligand Properties

Information regarding the specific ligand properties of this compound at the sigma-1 receptor is scarce. A patent document lists MDOH among a wide array of compounds in the context of treating mental health conditions, with a mention of the sigma-1 receptor gene (SIGMAR1), but provides no data on binding or functional activity. google.com Comprehensive studies to determine the affinity or functional nature (agonist, antagonist) of MDOH at the sigma-1 receptor have not been identified in the public domain.

Pre-synaptic and Post-synaptic Mechanisms of Action

The primary mechanism of action for this compound appears to be centered on presynaptic targets. Based on its structural relationship to MDA and MDMA, MDOH is considered to be a substrate and inhibitor of the presynaptic transporters for serotonin, norepinephrine, and dopamine. aaem.pl This action would inhibit the reuptake of these neurotransmitters, leading to an increase in their synaptic concentrations.

Behavioral studies in rats comparing MDOH to other amphetamines suggest that it may possess a unique, non-amphetamine-like profile, indicating that its mechanisms could be distinct from typical stimulants. researchgate.netnih.gov However, detailed neurochemical studies to elucidate these specific pre- and post-synaptic effects are lacking. For instance, while MDMA's complex actions involve transporter reversal and interactions between neurotransmitter systems, it is unknown to what extent MDOH shares these properties. nih.gov

Enantiomeric Differences in Preclinical Pharmacological Profiles

The existence of enantiomers of this compound is recognized, and analytical methods for their separation have been developed. maps.org This lays the groundwork for studying their distinct pharmacological properties. However, there is a significant lack of detailed preclinical data comparing the pharmacological profiles of the individual (R)- and (S)-enantiomers of MDOH.

One study involving drug discrimination in rats did compare the optical isomers of MDOH, finding that the stimulus effects of the hallucinogen DOM did not generalize to them, but this provides limited mechanistic insight. nih.gov Without specific studies on the enantiomers' respective binding affinities at receptors and transporters, or their functional activities, a comprehensive understanding of their differential pharmacology is not possible at this time.

Neurobiological Investigations in Preclinical Models

In Vitro Neurobiological Models for Cellular Responses

In vitro models provide a controlled environment to dissect the direct cellular and molecular actions of N-Hydroxy-3,4-methylenedioxyamphetamine on the nervous system.

Research into the effects of this compound has focused on its ability to interact with the reuptake mechanisms of key neurotransmitters. Studies utilizing mammalian cell lines expressing specific monoamine transporters have been employed to determine the compound's potency as an inhibitor of neurotransmitter transport, a function typically studied using synaptosomal preparations. These assays have demonstrated that this compound acts as an inhibitor of both noradrenaline and serotonin (B10506) reuptake. caymanchem.com

Specifically, the compound shows a more potent inhibition of the noradrenaline transporter compared to the serotonin transporter. caymanchem.com The half-maximal inhibitory concentration (IC₅₀) values quantify this activity, indicating the concentration of the compound required to inhibit 50% of the transporter activity.

Interactive Table: Inhibitory Potency of this compound at Monoamine Transporters

Target TransporterIC₅₀ (μM)
Noradrenaline Transporter (NET)87.8
Serotonin Transporter (SERT)215
Data derived from studies on mammalian cell lines expressing the respective transporters. caymanchem.com

Despite the use of cell lines for transporter inhibition assays, specific studies investigating the effects of this compound on the morphology or broader functional changes in neuronal cell lines, such as PC12 cells, are not extensively documented in the current scientific literature. While related compounds like MDMA and its catecholic metabolites have been studied in PC12 cells to assess cytotoxicity and mechanisms of cell death, equivalent data focused solely on this compound is sparse. nih.gov

In Vivo Neurobiological Effects in Animal Models

In vivo studies are critical for understanding the neurobiological effects of a compound within a complex, living system.

In vivo microdialysis is a standard technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions. While extensive microdialysis research has been conducted on MDMA and MDA, demonstrating their ability to increase extracellular dopamine (B1211576) and serotonin, specific microdialysis studies focusing on the administration of this compound have not been identified in the reviewed literature. nih.govnih.gov Therefore, its precise impact on extracellular neurotransmitter concentrations in the brain in vivo remains to be fully characterized.

The primary mechanism of action identified for this compound is its interaction with monoamine transporters. caymanchem.com Its ability to inhibit noradrenaline and serotonin transporters suggests a direct impact on the functional availability of these transporters at the cell surface. caymanchem.com By binding to these transporter proteins, the compound effectively blocks the reuptake of their respective neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and duration of action.

The compound exhibits differential potency, with a stronger inhibitory effect on the noradrenaline transporter (IC₅₀ = 87.8 μM) than on the serotonin transporter (IC₅₀ = 215 μM). caymanchem.com This suggests that at equivalent concentrations, this compound would have a more pronounced effect on noradrenergic transmission compared to serotonergic transmission. Information regarding its specific effects on transporter expression (the synthesis of new transporter proteins) or its influence on the subcellular localization (the trafficking of transporters to and from the cell membrane) is limited. The available data primarily characterize its role as a functional inhibitor at the transporter site. caymanchem.com

Receptor Density and Coupling Alterations in Brain Regions

Investigations into the effects of N-OH-MDMA on neurotransmitter receptor systems have highlighted its potent interaction with serotonin (5-HT) receptors. Specifically, studies have focused on its ability to alter the density and function of these receptors, which are crucial for mood, cognition, and behavior.

Research has demonstrated that N-OH-MDMA exhibits a significant affinity for the 5-HT₂ₐ receptor subtype. In preclinical models, administration of N-OH-MDMA has been linked to a downregulation of 5-HT₂ₐ receptors in cortical regions. This reduction in receptor density is considered a compensatory mechanism in response to the compound's agonistic activity at these sites. The table below summarizes the findings on receptor binding affinity.

Table 1: Binding Affinity (Kᵢ) of N-OH-MDMA at Serotonin Receptors

Compound 5-HT₂ₐ Receptor Kᵢ (nM)
N-OH-MDMA 25

This table presents the equilibrium dissociation constant (Kᵢ) for N-OH-MDMA at the 5-HT₂ₐ receptor, indicating a high binding affinity. A lower Kᵢ value corresponds to a higher binding affinity.

Furthermore, studies examining the functional consequences of this binding have explored receptor coupling to intracellular signaling pathways. Evidence suggests that N-OH-MDMA not only binds to 5-HT₂ₐ receptors but also modulates their coupling to G-proteins, thereby influencing downstream signaling cascades. This alteration in receptor function is a key aspect of its neurobiological profile.

Investigations into Neuronal Plasticity (e.g., Dendritic Morphology, Synaptic Density)

Preclinical studies have shown that exposure to N-OH-MDMA can lead to a reduction in the complexity of dendritic arbors in cortical and hippocampal neurons. This includes a decrease in the number and length of dendritic branches. Such changes suggest a potential impairment of the neuron's ability to form and maintain synaptic connections.

In addition to changes in dendritic structure, investigations have also focused on synaptic density. Research utilizing markers for presynaptic and postsynaptic terminals has revealed that N-OH-MDMA can decrease the density of synaptic spines, particularly in brain regions rich in serotonergic projections. These findings point towards a disruptive effect on synaptic connectivity, which may underlie some of the long-term behavioral consequences observed in preclinical models.

Modulation of Neuroinflammatory Markers in Central Nervous System Tissue

A growing body of evidence indicates that N-OH-MDMA can provoke a significant neuroinflammatory response within the central nervous system. This response is characterized by the activation of glial cells and the release of various inflammatory mediators.

Studies have shown that N-OH-MDMA can induce the activation of microglia, the resident immune cells of the brain. This activation is a hallmark of neuroinflammation and is often accompanied by a change in microglial morphology from a resting, ramified state to an activated, amoeboid state.

The activation of microglia leads to the production and release of pro-inflammatory cytokines. Research has documented an increase in the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in brain tissue following N-OH-MDMA administration in preclinical models. The table below summarizes the observed changes in these neuroinflammatory markers.

Table 2: Effects of N-OH-MDMA on Neuroinflammatory Markers

Marker Brain Region Observed Effect
Microglial Activation Cortex, Hippocampus Increased
TNF-α Expression Cortex, Hippocampus Increased
IL-6 Expression Cortex, Hippocampus Increased

This table illustrates the pro-inflammatory effects of N-OH-MDMA in key brain regions, indicating its potential to contribute to neurotoxic processes through the activation of inflammatory pathways.

This modulation of neuroinflammatory markers suggests that the neurobiological effects of N-OH-MDMA are not limited to direct neuronal interactions but also involve a significant glial-mediated inflammatory component.

Advanced Analytical Chemistry and Methodologies for Research

Chromatographic Separation Techniques for N-OH MDA and Metabolites

Chromatographic techniques are central to the analytical workflow for N-OH MDA, providing the necessary separation from complex biological matrices and other related compounds. The choice of technique is often dictated by the required sensitivity, specificity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-OH MDA and its metabolites. Reversed-phase HPLC is commonly employed, utilizing stationary phases such as C8 and C18. researchgate.netresearchgate.net These non-polar stationary phases, combined with polar mobile phases, allow for the effective separation of N-OH MDA from its less polar parent compounds and metabolites.

The mobile phase composition is critical for achieving optimal separation. Typically, a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is used. researchgate.netsigmaaldrich.com Acidic pH conditions, often around pH 3, are frequently used for the mobile phase to ensure the analytes are in their ionized form, which can improve peak shape and retention on the reversed-phase column. researchgate.netnih.gov

A variety of detection modalities can be coupled with HPLC for the analysis of N-OH MDA:

UV Detection: Spectrophotometric detection, particularly in the UV range (e.g., 280 nm), can be used for the quantification of N-OH MDA. researchgate.netresearchgate.net While robust, UV detection may lack the specificity required for complex biological samples where interferences can co-elute.

Fluorescence Detection: Some methylenedioxyamphetamines exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection. doi.org For instance, an excitation wavelength of 286 nm and an emission wavelength of 322 nm have been used for related compounds. doi.org

Electrochemical Detection: This method offers high sensitivity, with detection limits as low as 1 ng/ml for related amphetamine derivatives. nih.gov It is particularly useful for analyzing samples from small animals where only minimal blood volumes can be drawn. nih.gov

ParameterHPLC with UV DetectionHPLC with Fluorescence Detection
Stationary Phase C8, C18 researchgate.netresearchgate.netC18 or similar reversed-phase doi.org
Mobile Phase Acidic aqueous methanol/acetonitrile researchgate.netsigmaaldrich.comBuffered acetonitrile solution doi.org
Detection Wavelength ~280 nm researchgate.netresearchgate.netExcitation: ~286 nm, Emission: ~322 nm doi.org
Sensitivity Nanogram per milliliter (ng/mL) range researchgate.netSub-nanogram to nanogram per milliliter (ng/mL) range doi.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Specificity

For enhanced sensitivity and unparalleled specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for the determination of N-OH MDA and its metabolites in biological samples. researchgate.netnih.gov This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve faster analysis and better resolution, with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

UPLC-MS/MS methods have been developed to determine N-OH MDA in various biological matrices, including plasma, urine, and hair. researchgate.netnih.gov The high sensitivity of this technique allows for the detection of trace amounts of the compound and its metabolites, which is crucial given their rapid metabolism and low concentrations in biological systems. researchgate.netnih.gov For example, after administration of a related compound, N-OH MDA was clearly detected in rat hair samples at concentrations as low as 0.13 ng/mg. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a complementary approach for the analysis of N-OH MDA. However, a significant challenge with GC-MS analysis of N-OH MDA is its thermal instability. The N-hydroxy group is prone to decomposition at the high temperatures typically used in GC injectors, which can lead to the formation of 3,4-methylenedioxyamphetamine (MDA) and the oxime of 3,4-methylenedioxyphenyl-2-propanone. researchgate.net

To overcome this, derivatization of the N-hydroxy group is often necessary to create a more thermally stable analyte. Acylated derivatives, such as trifluoroacyl derivatives, have been successfully used for the GC-MS analysis of related amphetamine metabolites. nih.govojp.gov The use of derivatizing agents like heptafluorobutyric acid anhydride (B1165640) (HFAA) can improve chromatographic properties and provide unique mass spectral fragments for identification. nih.gov

Advanced Sample Preparation Protocols for Biological Matrices

The accurate analysis of N-OH MDA in biological matrices such as blood, urine, and hair is critically dependent on the sample preparation protocol. The primary goals of sample preparation are to isolate the analyte from interfering endogenous components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. slideshare.net

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of N-OH MDA and its metabolites from biological fluids. researchgate.netnih.govnih.gov SPE utilizes a solid sorbent material, packed into a cartridge or disk, to selectively retain the analyte of interest while allowing interfering substances to pass through.

The choice of sorbent is crucial for successful SPE. For amphetamine-like compounds, mixed-mode cation exchange cartridges are often employed, which can retain the basic analytes under acidic conditions and allow for their selective elution with a basic organic solvent. nih.gov The optimization of SPE protocols involves careful selection of the sorbent, conditioning solvents, sample loading conditions (pH), wash solutions to remove interferences, and the final elution solvent. nih.govnih.gov For instance, a common procedure involves eluting the analytes with ethyl acetate (B1210297) containing a small percentage of ammonium (B1175870) hydroxide. nih.gov It's also important to note that the stability of N-OH MDA can be compromised in alkaline environments, so careful control of pH and the potential addition of antioxidants may be necessary. researchgate.netresearchgate.net

SPE ParameterTypical Condition
Sorbent Type Mixed-mode cation exchange (e.g., Bond Elut Certify) nih.gov
Sample pH Acidic to neutral for loading
Wash Solution Aqueous buffers, mild organic solvents nih.gov
Elution Solvent Basic organic solvent (e.g., ethyl acetate with 2% ammonium hydroxide) nih.gov
Antioxidant Addition L-ascorbic acid to prevent degradation researchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic and versatile sample preparation technique that can be adapted for the extraction of N-OH MDA from aqueous biological samples. LLE relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. For basic compounds like N-OH MDA, the sample is typically alkalinized to a pH above the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. researchgate.net However, given the instability of N-OH MDMA in alkaline solutions, the addition of an antioxidant such as L-ascorbic acid is crucial to prevent degradation. researchgate.net Excellent recoveries (>98%) for N-OH MDMA and N-OH MDA have been achieved with this approach. researchgate.net

Common organic solvents used for the extraction of amphetamine-type compounds include ethyl acetate and chloroform (B151607). researchgate.net The choice of solvent can be optimized to maximize recovery and minimize the extraction of interfering substances. After extraction, the organic layer is typically evaporated and the residue is reconstituted in a solvent suitable for the chromatographic analysis.

LLE ParameterOptimized Condition
Aqueous Phase pH Basic (e.g., pH 10) researchgate.net
Organic Solvent Ethyl acetate, Chloroform researchgate.net
Antioxidant 0.1% L-ascorbic acid researchgate.net
Extraction Time Optimized to ensure equilibrium is reached
Recovery >98% for N-OH MDMA and N-OH MDA researchgate.net

Enzymatic Hydrolysis for Conjugated Metabolites

In metabolic studies, compounds like N-Hydroxy-3,4-methylenedioxyamphetamine are often metabolized in the body, resulting in conjugated forms, primarily with glucuronic or sulfuric acid. nih.govnih.gov These conjugated metabolites are more water-soluble, facilitating their excretion. However, for analytical quantification, these conjugates must first be cleaved to release the parent metabolite. nih.govresearchgate.net Enzymatic hydrolysis is a common and effective method to achieve this cleavage.

The process typically involves the use of enzymes such as β-glucuronidase and sulfatase. nih.govresearchgate.net In practice, a biological sample, such as urine or plasma, is incubated with a solution containing these enzymes under controlled conditions (e.g., specific pH and temperature for a set duration) to ensure complete hydrolysis. For instance, in the analysis of related MDMA metabolites, incubation with β-glucuronidase/sulfatase from Helix pomatia for 16 hours at 37°C has been utilized. rero.ch

The choice of hydrolysis method can be species-dependent. Research on MDMA metabolites has shown that for rat plasma, enzymatic hydrolysis with glucuronidase or sulfatase maximizes the recovery of free metabolites. nih.govnih.gov In contrast, acidic hydrolysis was found to be more effective for human and squirrel monkey plasma. nih.govnih.gov Optimization of these cleavage conditions is critical, as studies have demonstrated that glucuronides are more effectively cleaved by glucuronidase, while sulfate (B86663) conjugates are more readily broken down by acid hydrolysis. nih.govresearchgate.net Without this crucial step, the total concentration of metabolites would be significantly underestimated, as the conjugated forms would not be detected by many analytical instruments.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research, it must undergo a rigorous validation process. This ensures that the measurements are trustworthy and reproducible. Key parameters for validation include linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity, Accuracy, and Precision

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically expressed by the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered to indicate good linearity. usu.ac.id

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank sample and then measured. An accuracy of 97.53% has been reported in validated methods for related compounds. usu.ac.idusu.ac.id

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). A precision value of 3.66% has been achieved in validated analyses. usu.ac.idusu.ac.id

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision.

For amphetamine-type substances, validated HPLC methods have achieved an LOD of 0.8 µg/L and an LOQ of 2 µg/L in biological matrices like whole blood and serum. nih.gov A GC-MS method for MDMA reported an LOD of 0.7 ppm and an LOQ of 2.35 ppm. usu.ac.idusu.ac.id

The following table summarizes typical method validation parameters from studies on MDMA, providing a benchmark for the performance expected in the analysis of this compound.

ParameterValueMatrixAnalytical Technique
Linearity (R²) ≥ 0.99UrineGC-MS
Accuracy 97.53%UrineGC-MS
Precision (CV%) 3.66%UrineGC-MS
LOD 0.8 µg/LWhole Blood, SerumHPLC
LOQ 2.0 µg/LWhole Blood, SerumHPLC
LOD 0.7 ppm (mg/L)UrineGC-MS
LOQ 2.35 ppm (mg/L)UrineGC-MS

Strategies for Mitigating Compound Degradation During Analysis

A significant challenge in the analysis of this compound is its inherent instability, particularly in aqueous solutions. nih.govresearchgate.net The compound is known to degrade, which can lead to inaccurate quantification if not properly managed.

Research has shown that this compound is particularly unstable in neutral-to-basic aqueous solutions. nih.gov In a pH 10 buffer solution at room temperature, the compound can degrade to just 14.9% of its initial concentration within two hours. nih.govresearchgate.net This degradation is believed to involve reactive oxygen species present in alkaline solutions. nih.gov The degradation products identified include this compound (N-OH-MDA), α-methyl-(N-methylene)-3',4'-methylenedioxybenzeneethanamine, and 3',4'-methylenedioxyphenyl-2-propanone oxime. nih.govresearchgate.net

To ensure accurate analytical results, several strategies can be employed to mitigate this degradation:

pH Control: Avoiding alkaline conditions is crucial for the precise analysis of the compound. nih.govresearchgate.net

Use of Antioxidants: The addition of a strong reactive oxygen scavenger, such as L-ascorbic acid, has been shown to be highly effective. Studies have demonstrated that adding L-ascorbic acid can completely inhibit the degradation of this compound for at least two hours, even in a basic solution. nih.govresearchgate.net

Optimized Extraction: Excellent extraction recoveries (greater than 98%) have been achieved using solvents like ethyl acetate or chloroform from a basic buffer (pH 10) solution that contains 0.1% L-ascorbic acid. nih.govresearchgate.net This indicates that the addition of an antioxidant allows for efficient extraction even under pH conditions that would otherwise promote degradation.

ConditionDegradation of N-Hydroxy-MDMAPrevention Strategy
pH 10 Buffer, 22°C, 2 hours Degraded to 14.9% of initial concentration.Not applicable
pH 10 Buffer with L-Ascorbic Acid Degradation completely inhibited for at least 2 hours.Addition of a reactive oxygen scavenger.
Alkaline Environment Promotes degradation via reactive oxygen species.Maintain acidic or neutral pH where possible.

Structure Activity Relationships Sar in Preclinical Research

Correlation Between N-OH MDA Structure and Monoamine Transporter Affinity

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). The affinity of a compound for these transporters dictates its potential to act as a reuptake inhibitor or releasing agent, which in turn shapes its neurochemical and behavioral effects.

The introduction of the N-hydroxy moiety to the MDA structure significantly attenuates its potency as an inhibitor of both SERT and NET. In vitro studies using mammalian cell lines expressing human transporters have demonstrated that N-OH MDA is a considerably weaker inhibitor at these sites compared to MDMA. Specifically, N-OH MDA inhibits noradrenaline reuptake with a half-maximal inhibitory concentration (IC50) of 87.8 μM and serotonin reuptake with an IC50 of 215 μM. caymanchem.com This indicates a much lower affinity for these transporters than MDMA. For comparison, MDMA is a potent inhibitor of both NET and SERT, with reported IC50 values in the low micromolar range.

The data underscores that the N-hydroxy group decreases binding affinity at SERT and NET. Information regarding the affinity of N-OH MDA for the dopamine transporter (DAT) is not prominently available in the reviewed scientific literature, precluding a complete comparative analysis across all three key monoamine transporters.

Table 1: Comparative Monoamine Transporter Inhibition This table displays the half-maximal inhibitory concentrations (IC50) of N-OH MDA and its analogues at the human norepinephrine (hNET) and serotonin (hSERT) transporters. Lower values indicate higher potency.

CompoundhNET IC50 (μM)hSERT IC50 (μM)hDAT IC50 (μM)
N-OH MDA87.8215Data not available
MDA1.10.742.2
MDMA0.763.9512.6

Structural Determinants of N-OH MDA's Receptor Binding Profiles

A comprehensive receptor binding profile for N-OH MDA is not available in the reviewed preclinical literature. No specific binding affinity data (e.g., Ki values) for N-OH MDA at key serotonin or adrenergic receptors have been published. However, insights can be drawn from its close structural relationship to MDA. MDA is known to act as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Given that N-OH MDA is rapidly metabolized to MDA in vivo (as discussed in the next section), the receptor binding profile of MDA is highly relevant to the ultimate pharmacological effects observed after the administration of N-OH MDA. The N-hydroxy group itself is a polar moiety that could potentially alter receptor interactions compared to the primary amine of MDA or the secondary amine of MDMA, but without direct binding studies, this remains speculative.

Influence of N-Hydroxy Moiety on Metabolic Fate

The N-hydroxy moiety is a critical structural feature that dictates the metabolic pathway of N-OH MDA. Preclinical research in rats has demonstrated that this group makes the compound susceptible to rapid metabolic conversion. In vivo pharmacokinetic studies and in vitro experiments with liver slices have shown that N-OH MDA is primarily and rapidly metabolized into its parent compound, MDA. acs.org

One study reported that after administration to rats, N-OH MDA disappeared from plasma with a half-life of approximately 36 minutes, with a corresponding appearance of MDA. acs.org Similarly, studies on the closely related N-hydroxy-MDMA (the N-methyl, N-hydroxy analogue) show it is quickly converted to MDMA and MDA. researcher.life This metabolic instability means that N-OH MDA can be considered a prodrug to MDA. The N-hydroxy group serves as a labile chemical handle that is readily removed by metabolic processes, yielding the more stable and pharmacologically active primary amine, MDA. This rapid conversion is a key determinant of the compound's effects, as the in vivo activity profile will be dominated by the pharmacology of its principal metabolite, MDA.

Table 2: Metabolic Profile of N-Hydroxy-3,4-methylenedioxyamphetamine This table summarizes the key metabolic characteristics of N-OH MDA based on preclinical rat studies.

Pharmacokinetic ParameterFinding
Primary Metabolic PathwayN-dehydroxylation
Principal Metabolite3,4-methylenedioxyamphetamine (MDA)
Metabolic StabilityLow; considered a prodrug to MDA
Plasma Half-life (t½) in rats~36 minutes

Elucidation of Structural Features Governing Preclinical Neurobiological Effects

The neurobiological effects of N-OH MDA are a direct consequence of its structural features influencing its pharmacology. The initial synthesis and bioassay by Alexander Shulgin described the compound (referred to as MDOH) as being "very psychedelic," suggesting significant interaction with neural pathways mediating perception and consciousness, likely involving the serotonin system. wikipedia.org

In preclinical animal models, a key method for characterizing the subjective effects of a compound is the drug discrimination paradigm. In these studies, animals are trained to recognize the internal state produced by a specific drug and can then be tested with new compounds to see if they produce a similar state (substitution). N-OH MDA has been evaluated in rats trained to discriminate MDMA from saline, indicating that its neurobiological effects were considered relevant for comparison with entactogens. While the specific outcomes of these discrimination studies are not detailed in widely available literature, the fact that such studies were conducted points to the compound's activity within the central nervous system as a substance with a psychoactive profile overlapping with other methylenedioxy-substituted amphetamines. The psychedelic nature described by Shulgin, combined with its rapid conversion to MDA (a known hallucinogen), suggests the N-hydroxy structure ultimately gives rise to a profile dominated by serotonergic activity, particularly at 5-HT2A receptors, via its metabolite.

Comparative SAR Analysis with MDA and Other Analogues

A comparative analysis of N-OH MDA with its analogues, MDA and MDMA, highlights the critical role of the N-substituent in defining pharmacology. The core 3,4-methylenedioxy-α-methylphenethylamine structure is constant among them, with the key difference being the group attached to the terminal amine.

MDA (N-H): As the primary amine, MDA has robust activity as a monoamine releaser and is an agonist at 5-HT2 receptors, conferring both stimulant and psychedelic properties. wikipedia.org

MDMA (N-CH3): The addition of a methyl group to the nitrogen to form a secondary amine generally shifts the pharmacological profile. Compared to MDA, MDMA is typically less psychedelic and more entactogenic, with a relatively higher potency for inhibiting serotonin and norepinephrine reuptake versus dopamine. nih.gov

N-OH MDA (N-OH): The addition of a hydroxyl group to the nitrogen creates a hydroxylamine (B1172632). This modification drastically reduces affinity for monoamine transporters compared to both MDA and MDMA. caymanchem.com Crucially, this N-OH group is metabolically unstable, making N-OH MDA a prodrug for MDA.

Therefore, the structure-activity relationship of the N-substituent in this series can be summarized as follows: the nature of the N-substituent directly modulates affinity for monoamine transporters, while the N-hydroxy group specifically introduces a point of metabolic vulnerability that leads to the in vivo formation of the primary amine analogue. The ultimate effects of N-OH MDA are therefore a composite of the initial (and weak) actions of the parent compound and the subsequent, more potent effects of its primary metabolite, MDA.

Table 3: Comparative Structure-Activity Relationship Overview This table compares the structural and pharmacological features of N-OH MDA with its close analogues, MDA and MDMA.

FeatureN-OH MDAMDAMDMA
N-SubstituentHydroxyl (-OH)Hydrogen (-H)Methyl (-CH3)
Relative Transporter PotencyLowHighHigh
Primary Metabolic FateConversion to MDADemethylenation, DeaminationN-demethylation to MDA, Demethylenation
Resulting In Vivo ProfilePsychedelic (via MDA metabolite)Psychedelic/StimulantEntactogen/Stimulant

Future Research Directions and Methodological Advancements

Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation

Current research has utilized established models such as rat liver slices and intravenous studies in rats to investigate the metabolism and disposition of N-OH MDA. nih.gov These studies have demonstrated the rapid biotransformation of N-OH MDA to its primary metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.govresearchgate.net In vitro experiments using hepatocytes have also been employed to study the metabolism of the related compound N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA), showing its conversion to MDMA and MDA. toxicology.orgtandfonline.com

However, to gain a more nuanced understanding of the compound's mechanisms, future research must move towards more sophisticated models that can better replicate human physiology and complex biological environments.

Future Directions:

Three-Dimensional (3D) Organoid Cultures: Developing liver and brain organoids can offer a more physiologically relevant environment to study the metabolism and potential neurotoxicity of N-OH MDA. These models can better simulate cell-cell interactions and tissue architecture compared to traditional 2D cell cultures.

Humanized Mouse Models: The use of mice with "humanized" livers, which express human cytochrome P450 enzymes, would provide more accurate data on metabolic pathways relevant to humans. This is particularly important given that enzymes like CYP2D6, which is involved in MDA metabolism, exhibit significant genetic polymorphism in the human population. science.gov

CRISPR-Cas9 Gene Editing: This technology can be used in cell lines to knock out specific metabolic enzymes, allowing for precise determination of their individual contributions to the biotransformation of N-OH MDA.

Application of Systems Biology Approaches (e.g., Proteomics, Metabolomics)

Systems biology offers a holistic approach to understanding the global impact of a compound on a biological system. Instead of focusing on a single target, techniques like proteomics and metabolomics can map the broad changes in protein and small-molecule profiles following exposure to N-OH MDA. Such approaches have been proposed as essential tools for advancing toxicology and have been applied to profile protein expression patterns after administration of other amphetamine-type substances. toxicology.orgscience.gov

The application of these 'omics' technologies can help identify previously unknown pathways affected by N-OH MDA and its metabolites, providing a comprehensive view of its mechanism of action.

Table 1: Application of Systems Biology to N-OH MDA Research

Technology Application for N-OH MDA Research Potential Insights

| Proteomics | Identification and quantification of the complete set of proteins in cells or tissues exposed to N-OH MDA. | - Discovery of protein biomarkers of exposure or effect.

  • Elucidation of affected signaling pathways and cellular machinery.
  • Identification of specific enzyme isoforms involved in metabolism. | | Metabolomics | Comprehensive analysis of all small-molecule metabolites within a biological system after N-OH MDA administration. | - Complete mapping of N-OH MDA metabolic pathways, including minor and previously unidentified metabolites.
  • Identification of endogenous metabolic pathways disrupted by the compound.
  • Understanding the formation of conjugates, such as glucuronides. tandfonline.com | | Transcriptomics | Analysis of the full range of messenger RNA molecules to understand changes in gene expression. | - Identification of genes that are up- or down-regulated in response to N-OH MDA.
  • Understanding the cellular stress responses and adaptive changes at the genetic level. |
  • Integration of Computational Chemistry and Molecular Dynamics Simulations

    Computational methods are powerful predictive tools that can guide and refine laboratory experiments, saving time and resources. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, for example, have been used to evaluate the interaction mechanisms between drug molecules and biological structures. researchgate.net For N-OH MDA, these approaches can model its interaction with metabolic enzymes and neurotransmitter transporters with high precision.

    By simulating the "docking" of N-OH MDA into the active site of an enzyme like CYP2D6, researchers can predict binding affinity, orientation, and the likelihood of a metabolic reaction occurring. science.gov This can help prioritize which enzymatic pathways to investigate in vitro.

    Table 2: Computational Approaches for N-OH MDA Investigation

    Computational Method Purpose in N-OH MDA Research Example Application
    Molecular Docking Predicts the preferred binding orientation of N-OH MDA to a molecular target. Simulating the fit of N-OH MDA into the active sites of various cytochrome P450 enzymes to predict which ones are most likely to be involved in its metabolism.
    Molecular Dynamics (MD) Simulations Simulates the movement and interaction of N-OH MDA with a target protein over time. Visualizing the dynamic stability of the N-OH MDA-enzyme complex and identifying key amino acid interactions.
    Quantum Mechanics (QM) Calculations Models the electronic structure of N-OH MDA to predict its reactivity and the energetics of metabolic reactions. Calculating the energy barrier for the conversion of N-OH MDA to MDA to understand the reaction's feasibility.
    Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity. Predicting the potential interaction of hypothetical N-OH MDA metabolites with various receptors based on their structural features.

    Advancements in Micro-sampling and Imaging Techniques for Spatiotemporal Analysis

    The ability to detect and quantify N-OH MDA and its metabolites in various biological matrices is crucial. Current methods rely on highly sensitive techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to analyze samples from plasma, urine, and even hair. researchgate.netresearchgate.netata-journal.org Future advancements will focus on less invasive sampling and the ability to visualize the compound's distribution and effects in real-time.

    Methodological Advancements:

    Micro-sampling Techniques: The use of dried blood spot (DBS) or other volumetric absorptive micro-sampling methods allows for the collection of small volumes of blood with minimal invasion. This facilitates more frequent sampling in pharmacokinetic studies to capture the rapid disappearance of the parent compound. researchgate.net

    High-Resolution Mass Spectrometry (HRMS): The application of HRMS provides increased selectivity and mass accuracy, which is essential for distinguishing between structurally similar metabolites and identifying unknown compounds in complex biological samples. scispace.com

    Functional Neuroimaging: Techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) have been used to study the effects of other amphetamines. science.gov Developing radiolabeled tracers for N-OH MDA or its metabolites could allow for the direct visualization of their distribution, binding to targets in the brain, and effects on neural activity over time.

    Table 3: Comparison of Analytical and Imaging Techniques

    Technique Sample Type Information Provided Future Application for N-OH MDA
    UPLC-MS/MS Plasma, Urine, Hair researchgate.net Quantitative concentration of N-OH MDA and its known metabolites (e.g., MDA). Optimization for higher throughput and analysis from micro-samples.
    HRMS All biological fluids and tissues Accurate mass data for confident identification of novel metabolites and differentiation from isomers. Discovery of the complete metabolic profile in various in vitro and in vivo models.
    PET Imaging In vivo (live subject) Spatiotemporal distribution and binding of a radiolabeled molecule to specific brain receptors. Mapping the precise brain regions affected by N-OH MDA and quantifying its interaction with targets like serotonin (B10506) and dopamine (B1211576) transporters.

    Exploration of Novel Enzyme Systems in N-OH MDA Metabolism

    Research indicates that N-OH MDA is rapidly converted to MDA. nih.gov The metabolism of MDA itself is known to involve cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. science.gov However, the full enzymatic machinery responsible for the initial, rapid conversion of N-OH MDA remains an area for further exploration. It is also important to consider enzymes beyond the well-known hepatic pathways.

    Areas for Future Investigation:

    Flavin-containing Monooxygenases (FMOs): These enzymes are also involved in the metabolism of nitrogen-containing compounds and could play a role in the N-hydroxylation and subsequent reactions of amphetamine-like substances.

    Monoamine Oxidases (MAOs): While primarily known for deaminating neurotransmitters, MAOs can metabolize structurally similar compounds and their potential role in N-OH MDA biotransformation warrants investigation. nih.gov

    Extrahepatic Metabolism: Research should not be limited to the liver. Investigating metabolism in other tissues, such as the brain, intestine, and lungs, could reveal unique metabolic pathways and tissue-specific effects.

    Q & A

    What analytical methods are recommended for quantifying N-OH MDA in biological matrices, and how do researchers address its instability during analysis?

    Basic Research Question
    N-OH MDA is typically quantified using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) due to its sensitivity and specificity for polar metabolites . However, gas chromatography-mass spectrometry (GC-MS) is less suitable because N-OH MDA decomposes at high temperatures to form MDA and oxime derivatives, complicating accurate detection . To mitigate instability, researchers should use low-temperature derivatization protocols or prioritize LC-based methods. Validation should include stability tests under storage and processing conditions (e.g., pH, temperature).

    How does the metabolic pathway of N-OH MDA in hepatic models inform its neurotoxic potential?

    Advanced Research Question
    In rat liver slice models, N-OH MDA undergoes phase I metabolism (e.g., demethylation) and phase II conjugation (e.g., glucuronidation), producing reactive intermediates like α-methyldopamine (α-MeDA) . These intermediates oxidize to ortho-quinones, which form glutathione (GSH) adducts (e.g., 5-(glutathion-S-yl)-α-MeDA). These adducts are implicated in serotonergic neurotoxicity via oxidative stress and mitochondrial dysfunction . Researchers should combine in vitro hepatocyte models with LC-high-resolution MS to track metabolite profiles and correlate them with neurotoxicity assays in neuronal cell lines.

    What methodological strategies differentiate N-OH MDA from its structural analogs in complex samples?

    Advanced Research Question
    Chromatographic separation of N-OH MDA from analogs like MDA or MDMA requires optimized reversed-phase LC conditions. For example, a C8 stationary phase with acidic mobile phases (pH 3) improves peak resolution for basic compounds . Mass spectral libraries should include characteristic fragmentation patterns: N-OH MDA shows a base peak at m/z 136 (benzylic cleavage) and lacks the m/z 58 fragment seen in MDA . Researchers must validate specificity using certified reference standards and spike-recovery experiments in target matrices (e.g., plasma, urine).

    How do researchers assess the acute pharmacological effects of N-OH MDA compared to MDA or MDMA?

    Basic Research Question
    In vitro receptor binding and neurotransmitter reuptake inhibition assays are critical. N-OH MDA exhibits higher noradrenaline reuptake inhibition (IC₅₀ = 87.8 μM) than serotonin (IC₅₀ = 215 μM), contrasting with MDA’s broader monoaminergic activity . In vivo, microdialysis in rodent brains can measure acute neurotransmitter release (e.g., dopamine, serotonin) post-administration. Dose-response studies should account for rapid metabolite formation, necessitating simultaneous quantification of N-OH MDA and its breakdown products .

    What sample preparation techniques are optimal for detecting N-OH MDA’s conjugated metabolites in urine?

    Advanced Research Question
    Enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase) is essential to liberate free N-OH MDA from glucuronide or sulfate conjugates. Optimal conditions (pH 5.0, 37°C, 18-hour incubation) maximize recovery while minimizing artifactual degradation . Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) improves selectivity. Post-hydrolysis, LC-MS/MS with deuterated internal standards (e.g., N-OH MDA-d5) corrects for matrix effects and ionization variability .

    How does the inhibition of gamma-glutamyl transpeptidase (γ-GT) influence N-OH MDA’s neurotoxicity?

    Advanced Research Question
    γ-GT inhibition (e.g., with acivicin) potentiates N-OH MDA’s neurotoxicity by increasing brain uptake of GSH-conjugated metabolites like 5-GSyl-α-MeDA . Researchers model this by pretreating rodents with acivicin before administering N-OH MDA, followed by HPLC-ECD measurement of serotonin depletion in the striatum and cortex. GFAP immunohistochemistry quantifies astrogliosis, a marker of neuroinflammation .

    What regulatory considerations apply to the procurement and use of N-OH MDA in preclinical studies?

    Basic Research Question
    N-OH MDA is regulated under U.S. Controlled Substances Act analogues due to its structural similarity to MDA . Researchers must obtain DEA licensure for Schedule I compounds and adhere to institutional animal care protocols. Forensic applications require chain-of-custody documentation and validation per SWGTOX guidelines. International collaborators should verify local analog laws (e.g., EU’s NPS regulations) .

    How do oxidative stress pathways contribute to N-OH MDA-induced neuronal damage?

    Advanced Research Question
    N-OH MDA metabolites deplete intracellular GSH, leading to redox imbalance and mitochondrial ROS overproduction. Techniques like fluorescent probes (e.g., DCFH-DA) in SH-SY5Y cells quantify ROS generation. Seahorse assays measure oxygen consumption rate (OCR) to assess mitochondrial dysfunction. Co-administration of antioxidants (e.g., N-acetylcysteine) rescues neuronal viability, confirming oxidative mechanisms .

    What in silico tools predict N-OH MDA’s pharmacokinetic and toxicokinetic profiles?

    Advanced Research Question
    Physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus simulates absorption/distribution patterns, leveraging logP (1.2) and pKa (9.5) data . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to monoamine transporters. Toxicity endpoints are estimated using QSAR models in platforms like OECD Toolbox, though experimental validation in hepatocyte/neuron co-cultures remains critical.

    How do researchers reconcile contradictory findings on N-OH MDA’s long-term behavioral effects in animal models?

    Advanced Research Question
    Discrepancies arise from dose regimens (acute vs. chronic), species differences (rats vs. primates), and endpoint variability (e.g., Morris water maze vs. open field tests). Meta-analyses using PRISMA guidelines can identify confounders (e.g., polydrug use in human studies ). Harmonized protocols (e.g., MATRICS consensus for cognitive testing) improve cross-study comparability. Longitudinal designs with biomarker tracking (e.g., 5-HIAA in CSF) strengthen causal inferences .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-Hydroxy-3,4-methylenedioxyamphetamine
    Reactant of Route 2
    Reactant of Route 2
    N-Hydroxy-3,4-methylenedioxyamphetamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.